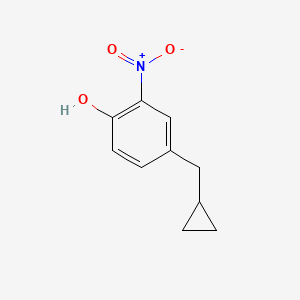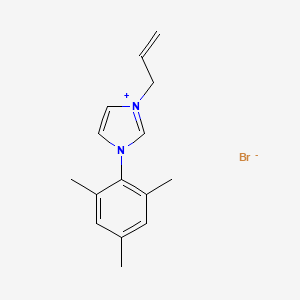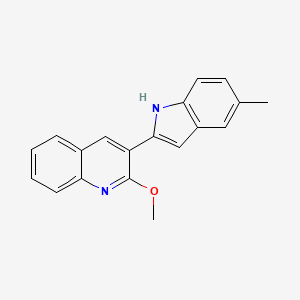
2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-(5-methyl-1H-indol-2-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a methoxy group at the 2-position and an indole moiety at the 3-position, which is further substituted with a methyl group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The quinoline core can be constructed through various cyclization reactions involving aniline derivatives and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production .
化学反応の分析
Types of Reactions
2-Methoxy-3-(5-methyl-1H-indol-2-yl)quinoline undergoes several types of chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives .
科学的研究の応用
2-Methoxy-3-(5-methyl-1H-indol-2-yl)quinoline has several applications in scientific research:
作用機序
The mechanism of action of 2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline involves its interaction with specific molecular targets in cells. It can bind to DNA, proteins, and enzymes, affecting their function and leading to various biological effects. The pathways involved may include inhibition of DNA replication, induction of apoptosis, and disruption of cellular signaling .
類似化合物との比較
Similar Compounds
2-Methoxyquinoline: Lacks the indole moiety and has different biological activities.
3-(5-Methyl-1H-indol-2-yl)quinoline: Similar structure but without the methoxy group, leading to different reactivity and applications.
Uniqueness
2-Methoxy-3-(5-methyl-1H-indol-2-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and indole groups enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
796854-72-3 |
|---|---|
分子式 |
C19H16N2O |
分子量 |
288.3 g/mol |
IUPAC名 |
2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline |
InChI |
InChI=1S/C19H16N2O/c1-12-7-8-17-14(9-12)11-18(20-17)15-10-13-5-3-4-6-16(13)21-19(15)22-2/h3-11,20H,1-2H3 |
InChIキー |
SSQCBANCZAXVEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde](/img/structure/B12532708.png)
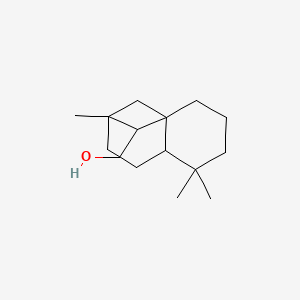
![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)
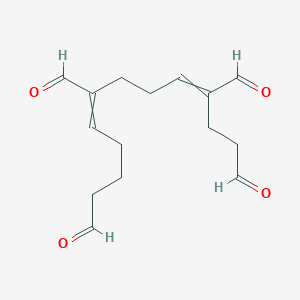

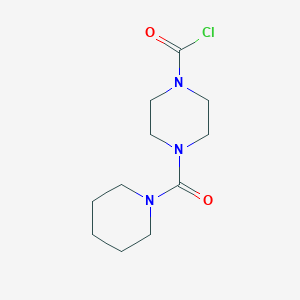
![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
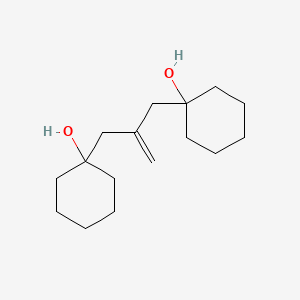
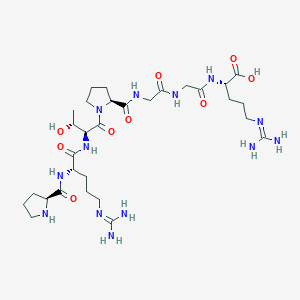
![Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12532756.png)
![5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine](/img/structure/B12532760.png)
